1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)

Vue d'ensemble

Description

PI(3,4,5)P3 diC16 (Phosphatidylinositol 3,4,5-trisphosphate diC16) is a synthetic, purified dipalmitoyl PI(3,4,5)P3.

PI(3,4,5)P3 diC16 (Phosphatidylinositol 3,4,5-trisphosphate diC16) ammonium salt is a synthetic, purified dipalmitoyl PI(3,4,5)P3.

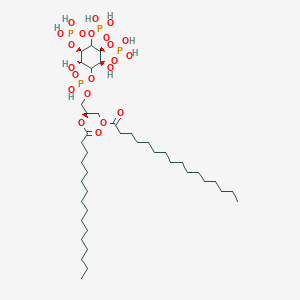

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) is a 1-phosphatidyl-1D-myo-inositol 3,4,5-trisphosphate in which the phosphatidyl acyl groups at positions 1 and 2 are both specified as hexadecanoyl (palmitoyl). It derives from a hexadecanoic acid. It is a conjugate acid of a 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)(7-).

Activité Biologique

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) (commonly referred to as DHP-IP3) is a phospholipid derivative that plays a significant role in cellular signaling and biological activity. This compound is part of the inositol phosphate signaling pathway, which is crucial for various physiological processes including cell proliferation, differentiation, and apoptosis.

Chemical Structure and Properties

DHP-IP3 has a complex structure characterized by its phosphatidylinositol backbone modified with hexadecanoyl (palmitoyl) fatty acid chains at the sn-1 and sn-2 positions. The presence of the inositol trisphosphate moiety allows it to interact with specific receptors and proteins involved in signal transduction.

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₈₁O₁₉P₃ |

| Molecular Weight | 840.08 g/mol |

| Structure | Phosphatidylinositol derivative |

| Biological Role | Cell signaling |

DHP-IP3 primarily functions as a second messenger in intracellular signaling pathways. Upon stimulation of specific receptors (e.g., G-protein coupled receptors), phospholipase C (PLC) catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). The IP3 produced can then mobilize calcium ions from the endoplasmic reticulum, leading to various downstream effects such as muscle contraction, neurotransmitter release, and gene expression modulation.

Case Studies and Research Findings

- Role in Cancer Biology : Research has indicated that alterations in DHP-IP3 signaling pathways are implicated in various cancers. For instance, studies have shown that increased levels of DHP-IP3 can enhance cell proliferation in breast cancer cell lines by promoting calcium signaling pathways that activate growth factors .

- Neurotransmission : In neuronal cells, DHP-IP3 plays a crucial role in synaptic transmission. It has been observed that activation of metabotropic glutamate receptors leads to increased production of DHP-IP3, which subsequently enhances calcium release from intracellular stores, facilitating neurotransmitter release .

- Cardiovascular Function : DHP-IP3 has also been studied for its effects on cardiac myocytes. Research indicates that it can modulate calcium handling in heart cells, affecting contractility and rhythm .

Comparative Biological Activity

The biological activity of DHP-IP3 can be compared with other phosphoinositides:

| Compound | Function | Key Effects |

|---|---|---|

| 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) | Second messenger for calcium signaling | Enhances cell proliferation and neurotransmission |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Precursor for IP3 production | Involved in membrane trafficking and cytoskeletal dynamics |

| Diacylglycerol (DAG) | Activator of protein kinase C | Regulates cell growth and differentiation |

Applications De Recherche Scientifique

Biological Significance

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) is primarily involved in:

- Signal Transduction : It acts as a second messenger in various signaling pathways, particularly those involving phosphoinositide metabolism. This compound is essential for the activation of protein kinase C and the release of intracellular calcium ions from the endoplasmic reticulum .

- Cell Proliferation and Survival : It has been shown to influence cell growth and differentiation through its role in phosphoinositide signaling pathways. Dysregulation of these pathways can lead to diseases such as cancer .

Cancer Research

Recent studies have highlighted the role of phosphoinositides in cancer cell proliferation. The manipulation of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) levels can alter cancer cell behavior. For example:

- Case Study : In breast cancer models, altering the levels of this phospholipid affected tumor growth rates and metastatic potential .

Neurobiology

This compound is involved in neuronal signaling pathways. Its modulation affects synaptic plasticity and neurotransmitter release.

- Case Study : Research on hippocampal neurons demonstrated that increased levels of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) enhanced long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Cardiovascular Research

The compound plays a role in vascular smooth muscle cell function and endothelial cell signaling.

- Case Study : Studies have shown that manipulating this phospholipid can influence vascular tone and blood pressure regulation via its effects on calcium signaling pathways .

Data Table: Applications Overview

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis Reactions

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) (PtdIns(3,4,5)P₃) undergoes hydrolysis via two major pathways mediated by 5-phosphatases (e.g., SHIP2) and 3-phosphatases (e.g., PTEN). These reactions are critical for regulating intracellular signaling pathways.

Reaction 1: 5-Phosphatase Activity (SHIP2)

textPtdIns(3,4,5)P₃ + H₂O → PtdIns(3,4)P₂ + Phosphate

- Catalyzed by : SHIP2 (Src homology 2 domain-containing inositol phosphatase 2) .

- Substrate specificity : SHIP2 preferentially hydrolyzes the 5-phosphate group from PtdIns(3,4,5)P₃ to produce PtdIns(3,4)P₂ .

- Regulation : Activity is enhanced by phosphatidylserine (PtdSer) vesicles, increasing catalytic efficiency by up to 8-fold .

Reaction 2: 3-Phosphatase Activity (PTEN)

textPtdIns(3,4,5)P₃ + H₂O → PtdIns(4,5)P₂ + Phosphate

- Catalyzed by : PTEN (Phosphatase and tensin homolog) .

- Localization : Nuclear PTEN activity is observed in vascular smooth muscle cells, modulating phosphoinositide 3-kinase (PI3K) signaling .

Enzyme Kinetics and Substrate Specificity

Biological Implications of Hydrolysis

- SHIP2-mediated PtdIns(3,4)P₂ : Acts as a secondary messenger in insulin signaling and cilia assembly .

- PTEN-mediated PtdIns(4,5)P₂ : Regulates vesicle trafficking and actin cytoskeleton dynamics .

- Nuclear Localization : SHIP2 colocalizes with SC35 splicing factors, suggesting roles in RNA processing, while PTEN suppresses PI3K signaling .

Synthetic and Structural Considerations

- Chemical Formula : C₄₁H₇₅O₂₂P₄ .

- Molecular Weight : 1051.0 g/mol .

- InChI Key : ZSZXYWFCIKKZBT-IVYVYLGESA-G .

Key Research Findings

- SHIP2 vs. PTEN Activity :

- Lipid Vesicle Effects :

Propriétés

IUPAC Name |

[(2R)-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H82O22P4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54)/t33-,36+,37+,38?,39-,40+,41?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZXYWFCIKKZBT-ZVDPZPSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H82O22P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349240 | |

| Record name | D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1051.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165689-82-7 | |

| Record name | D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.